molecular formula C20H21F3N4O B1672775 Flibanserin CAS No. 167933-07-5

Flibanserin

Cat. No. B1672775
CAS RN: 167933-07-5
M. Wt: 390.4 g/mol
InChI Key: PPRRDFIXUUSXRA-UHFFFAOYSA-N
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Description

Flibanserin is a medication used to treat hypoactive sexual desire disorder (HSDD) in women who have not gone through menopause . It was initially developed as an antidepressant but later repurposed for treating HSDD .


Synthesis Analysis

Flibanserin synthesis involves a flow-oriented design in the continuous preparation of the aryl piperazine drug . The process includes heterogeneously catalyzed reductive amination reactions, benzimidazolone formation using the protecting group as a building block, and biphasic flow deprotection integrated with in-line purification .


Molecular Structure Analysis

Flibanserin has a molecular formula of C20H21F3N4O and a molecular weight of 390.4 g/mol . It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine, and an organofluorine compound . The single-crystal structures of Flibanserin were identified by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Flibanserin’s chemical reactions are primarily related to its interactions with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A .


Physical And Chemical Properties Analysis

Flibanserin has a molecular formula of C20H21F3N4O and a molecular weight of 390.4 g/mol . It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine, and an organofluorine compound .

Scientific Research Applications

Efficacy and Safety in Treating HSDD

Flibanserin has been thoroughly investigated for its efficacy and safety in treating HSDD among premenopausal women. Studies have demonstrated its ability to significantly improve sexual desire, increase the number of satisfying sexual events, and reduce distress associated with low sexual desire. These outcomes are supported by a systematic review and meta-analysis, which pooled results from multiple randomized clinical trials to confirm flibanserin's beneficial effects in this population (Jaspers et al., 2016).

Novel Delivery Systems

Recent advancements have focused on overcoming flibanserin's pharmacokinetic limitations, such as its low oral bioavailability due to first-pass metabolism and pH-dependent solubility. Research has been directed towards developing innovative delivery systems to enhance its bioavailability and brain delivery. Notably, the formulation of intranasal niosomal in situ gels and nanostructured lipid carriers (NLCs) has shown promising results in boosting drug bioavailability and facilitating direct delivery to the brain, thus enhancing its therapeutic potential (Fahmy et al., 2020).

Pharmacodynamic Effects

The pharmacodynamic effects of flibanserin, including its interaction with alcohol, have been elucidated to provide a comprehensive understanding of its mechanism of action. As a serotonin 5-HT1A agonist and 5-HT2A antagonist, flibanserin's combined administration with alcohol has been shown to increase the risk of hypotension- and syncope-related adverse events, emphasizing the importance of understanding these interactions to ensure patient safety (Stevens et al., 2017).

FDA Approval and Clinical Practice Integration

The FDA's approval of flibanserin for treating HSDD in premenopausal women marks a significant milestone in addressing female sexual dysfunction. The decision was based on evaluating its efficacy and safety, leading to the implementation of a boxed warning, an alcohol contraindication, and a risk evaluation and mitigation strategy to guide its use in clinical practice (Joffe et al., 2016).

Safety And Hazards

Flibanserin may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It also has potential risks of hypotension, syncope, and central nervous system depression .

properties

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRRDFIXUUSXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride
Record name Flibanserin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Flibansetrin has high affinity for serotonin receptors in the brain: it acts as an agonist on 5-HT1A and an antagonist on 5-HT2A. In vivo, flibanserin binds equally to 5-HT1A and 5-HT2A receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT(1A) receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HTB2C. Its action on neurotransmitter receptors may contribute to reduction in serotonin levels and increase in dopamine and norepinephrine levels, all of which may play part in reward processing., Flibanserin has preferential affinity for serotonin 5-HT(1A), dopamine D(4k), and serotonin 5-HT(2A) receptors. In vitro and in microiontophoresis, flibanserin behaves as a 5-HT(1A) agonist, a very weak partial agonist on dopamine D(4) receptors, and a 5-HT(2A) antagonist. In vivo flibanserin binds equally to 5-HT(1A) and 5-HT(2A) receptors. However, under higher levels of brain 5-HT (i.e., under stress), flibanserin may occupy 5-HT(2A) receptors in higher proportion than 5-HT(1A) receptors. The effects of flibanserin on adenylyl cyclase are different from those of buspirone and 8-OH-DPAT, two other purported 5-HT(1A) receptor agonists. Flibanserin reduces neuronal firing rate in cells of the dorsal raphe, hippocampus, and cortex with the CA1 region being the most sensitive in the brain. Flibanserin-induced reduction in firing rate in the cortex seems to be mediated through stimulation of postsynaptic 5-HT(1A) receptors, whereas the reduction of the number of active cells seems to be mediated through dopamine D(4) receptor stimulation. Flibanserin quickly desensitizes somatic 5-HT autoreceptors in the dorsal raphe and enhances tonic activation of postsynaptic 5-HT(1A) receptors in the CA3 region. Flibanserin preferentially reduces synthesis and extracellular levels of 5-HT in the cortex, where it enhances extracellular levels of NE and DA. Flibanserin displays antidepressant-like activity in most animal models sensitive to antidepressants. Such activity, however, seems qualitatively different from that exerted by other antidepressants. Flibanserin seems to act via direct or indirect stimulation of 5-HT(1A), DA, and opioid receptors in those animal models. Flibanserin does not display consistent effects in animal models of anxiety and seems to exert potential antipsychotic effects. Flibanserin may induce some sedation but does not induce observable toxic effects at pharmacologically relevant doses., Flibanserin is a novel pharmacologic agent in late-stage clinical testing for hypoactive sexual desire disorder (HSDD) in premenopausal women. A literature review was conducted of all published works on flibanserin and on related studies of serotonin (5-HT)(1A) receptors and 5-HT(2A) receptors, including their actions on monoamines and on sexual function. At clinically relevant doses, flibanserin acts predominantly at 5-HT(1A) receptors as an agonist and secondarily at 5-HT(2A) receptors as an antagonist. Additional binding actions within an order of magnitude of its 5-HT(1A) affinity, which are not likely to be clinically relevant, include weaker antagonist actions at 5-HT(2C) and 5-HT(2B) receptors, and less defined activity at dopamine (DA) D4 receptors. The 5-HT(1A) actions of flibanserin are only seen postsynaptically, which is unlike other agents such as buspirone that act at presynaptic 5-HT(1A) receptors. Furthermore, the postsynaptic actions of chronic flibanserin administration appear to demonstrate a preference for some populations of postsynaptic 5-HT receptors, particularly those that are located on the prefrontal cortex (PFC) pyramidal neurons, which regulate monoamine release in certain selective brain regions. The regional selectivity of flibanserin results in a unique pattern of monoamine modulation. Sustained increases in baseline of DA and norepinephrine (NE) are observed in the PFC, and flibanserin dosing increases DA and NE levels above the basal changes. Conversely, flibanserin induces transient decreases in 5-HT levels in some brain areas such as the PFC, nucleus accumbens, and hypothalamus, but not in other brain areas such as the hippocampus. Therefore, since DA and NE are excitatory and 5-HT is inhibitory to sexual desire and arousal, it is tempting to postulate that the actions of flibanserin on serotonin receptors at the PFC pyramidal neurons, resulting in increased DA and NE yet reduced 5-HT in the PFC, are the mechanistic underpinnings of enhancing sexual desire in HSDD., In vitro, flibanserin demonstrated high affinity for the following serotonin (5-hydroxytryptamine or 5-T) receptors: agonist activity at 5-HT1A and antagonist activity at 5-HT2A. Flibanserin also has moderate antagonist activities at the 5-HT2B, 5-HT2C, and dopamine D4 receptors.
Record name Flibanserin
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Record name Flibanserin
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Product Name

Flibanserin

Color/Form

White, to off-white powder

CAS RN

167933-07-5
Record name Flibanserin
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Record name Flibanserin [USAN:INN]
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Record name 1,3-Dihydro-1-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-2H-benzimidazol-2-on
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Record name FLIBANSERIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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